molecular formula C13H11N5O2 B2683886 (Z,E)-3-nitro-1,5-diphenylformazan CAS No. 4453-80-9

(Z,E)-3-nitro-1,5-diphenylformazan

Cat. No.: B2683886
CAS No.: 4453-80-9
M. Wt: 269.264
InChI Key: ZURUWJIOBITTCE-ZJXJWLBESA-N
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Description

(Z,E)-3-nitro-1,5-diphenylformazan is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group and two phenyl groups attached to a formazan backbone, which exhibits geometric isomerism due to the presence of double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,E)-3-nitro-1,5-diphenylformazan typically involves the reaction of nitrobenzene with phenylhydrazine under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the formazan structure. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(Z,E)-3-nitro-1,5-diphenylformazan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z,E)-3-nitro-1,5-diphenylformazan is used as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its unique structural properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is utilized as a probe for detecting and quantifying specific biomolecules. Its ability to undergo colorimetric changes upon binding to target molecules makes it useful in diagnostic assays and biosensors.

Medicine

In medicine, this compound has potential applications in drug development and therapeutic interventions. Its interactions with biological targets can be exploited to design new drugs with improved efficacy and selectivity.

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z,E)-3-nitro-1,5-diphenylformazan involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z,E)-3-nitro-1,5-diphenylformazan: shares similarities with other formazan derivatives, such as and .

    This compound: is also related to compounds like and .

Uniqueness

The uniqueness of this compound lies in its specific geometric isomerism and the presence of both nitro and phenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-anilino-1-nitro-N-oxido-N-oxo-N-phenyliminomethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-18(20)13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H/b16-13-,17-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURUWJIOBITTCE-OVIREHMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/N=NC2=CC=CC=C2)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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